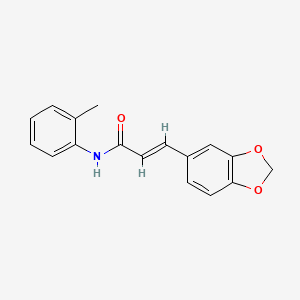![molecular formula C20H22ClN5O2 B5545740 2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study of organic compounds such as "2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide" involves understanding their synthesis, structure, and properties. Such compounds often exhibit a wide range of biological activities, making them subjects of interest in pharmaceutical research and chemical synthesis.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler compounds. Techniques such as condensation reactions, acetylation, and ethylation are commonly used. For instance, Gong Fenga (2007) detailed the synthesis of a related compound through reduction, acetylation, and ethylation, achieving high yields and purity suitable for scale-up production (Gong Fenga, 2007).
Scientific Research Applications
Radiosynthesis and Metabolic Studies
Compounds with chlorophenyl and dimethylaminoethyl groups have been studied for their metabolism and mode of action through radiosynthesis. For instance, the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 have required high specific activity for studies on their metabolism, which was achieved through reductive dehalogenation and hydroxide ion-catalyzed enolization processes (Latli & Casida, 1995).
Anti-histaminic Activity
The anti-histaminic activity of compounds containing dimethylamino and chlorophenyl groups has been demonstrated in various in vivo and in vitro test models. These compounds showed marked activity in antagonizing the histamine-induced vasodepressor activity, bronchoconstriction, and spasm of guinea-pig ileum, highlighting their potential for therapeutic applications (Chaturvedi, Patnaik, & Dhawan, 1982).
Synthesis Improvements
The synthesis of compounds involving dimethylamino groups has seen technical improvements to increase yield and purity. For example, improvements in the reduction, acetylation, and ethylation steps have been studied to optimize the synthesis process of certain acetamide derivatives, which are relevant to the synthesis of complex molecules including triazoles (Gong Fenga, 2007).
Inhibitory Potential Against Enzymes
Newly synthesized triazole derivatives, including those with chlorophenyl groups, have been evaluated for their inhibitory potential against enzymes such as acetylcholinesterase and butyrylcholinesterase. These studies are crucial for developing therapeutic agents for diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role (Riaz et al., 2020).
Anticancer, Anti-inflammatory, and Analgesic Activities
Compounds with chlorophenyl and acetamide groups have been developed and assessed for their anticancer, anti-inflammatory, and analgesic properties. Research in this area aims to discover new therapeutic agents that can effectively manage pain, inflammation, and cancer, demonstrating the versatile applications of these chemical structures (Rani et al., 2014).
properties
IUPAC Name |
2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-24(2)13-12-22-18(27)14-25-19(15-8-4-3-5-9-15)23-26(20(25)28)17-11-7-6-10-16(17)21/h3-11H,12-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNSCPRENDPEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1C(=NN(C1=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)
![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)


![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)
![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)
![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)
![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)
![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

